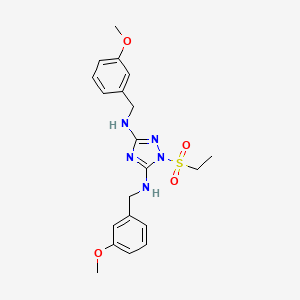![molecular formula C17H15BrN4O3S B5091699 N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5091699.png)
N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea, commonly known as BMTU, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BMTU is a thiadiazole derivative and belongs to the class of urea-containing compounds.
作用機序
The exact mechanism of action of BMTU is not fully understood. However, it has been suggested that BMTU may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. BMTU has been found to inhibit the activity of thymidine phosphorylase, an enzyme involved in DNA synthesis, and dihydrofolate reductase, an enzyme involved in folate metabolism. BMTU has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for maintaining tissue homeostasis.
Biochemical and Physiological Effects
BMTU has been found to exhibit several biochemical and physiological effects. It has been shown to decrease the levels of certain metabolites, including lactate and glucose, in cancer cells. BMTU has also been found to increase the levels of reactive oxygen species (ROS) in cancer cells, which can induce oxidative stress and lead to cell death. BMTU has been shown to induce changes in the expression of certain genes involved in cell growth and proliferation, including the downregulation of cyclin D1 and the upregulation of p21.
実験室実験の利点と制限
BMTU has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. BMTU has been shown to exhibit potent anticancer, antifungal, and antibacterial properties, making it a promising candidate for further research. However, BMTU has some limitations for lab experiments. It has been found to exhibit low solubility in water, which can limit its bioavailability and efficacy. BMTU has also been found to exhibit low selectivity towards cancer cells, which can lead to off-target effects.
将来の方向性
There are several future directions for research on BMTU. One potential area of research is the development of more potent and selective analogs of BMTU. Another potential area of research is the investigation of the mechanism of action of BMTU at the molecular level. The identification of the molecular targets of BMTU could provide insights into its therapeutic potential and aid in the development of more effective cancer therapies. Finally, the evaluation of the pharmacokinetics and toxicity of BMTU in animal models could provide valuable information for its potential use in clinical settings.
Conclusion
In conclusion, BMTU is a promising compound that has gained attention in scientific research due to its potential therapeutic applications. BMTU exhibits potent anticancer, antifungal, and antibacterial properties, and has been shown to induce apoptosis in cancer cells. While BMTU has some limitations for lab experiments, it remains a promising candidate for further research. Future research on BMTU could lead to the development of more effective cancer therapies and provide insights into its mechanism of action at the molecular level.
合成法
The synthesis of BMTU involves the reaction between 2-methoxybenzyl isothiocyanate and 4-bromophenyl hydrazine in the presence of potassium carbonate. The resulting intermediate is then reacted with N-methyl-N'-[2-(2-aminoethoxy)ethyl]urea to produce BMTU. The synthesis of BMTU has been reported in several research articles, and the purity of the compound has been confirmed using various analytical techniques, including NMR, IR, and MS.
科学的研究の応用
BMTU has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticancer, antifungal, and antibacterial properties. BMTU has been found to inhibit the growth of various cancer cell lines, including prostate, breast, and lung cancer cells. It has also been shown to inhibit the growth of Candida albicans and Staphylococcus aureus, two common fungal and bacterial pathogens, respectively.
特性
IUPAC Name |
1-[5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O3S/c1-24-14-5-3-2-4-13(14)19-16(23)20-17-22-21-15(26-17)10-25-12-8-6-11(18)7-9-12/h2-9H,10H2,1H3,(H2,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJUBADNJYHRHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NN=C(S2)COC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-[(4-Bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-({2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-3-oxopropanoate](/img/structure/B5091616.png)
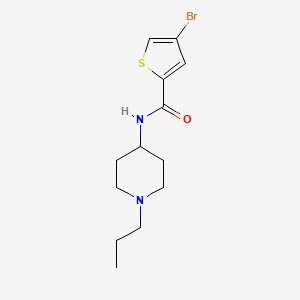
![2-chloro-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5091636.png)
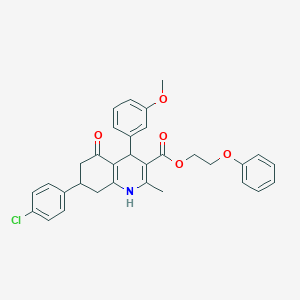
![5-{3-chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5091645.png)
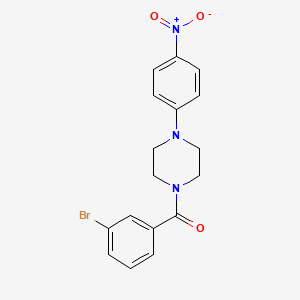
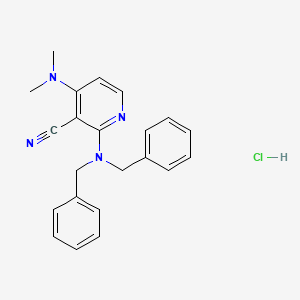
![1-[5-(5-methyl-2-furyl)-1,2,4-triazin-3-yl]-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5091667.png)
![N-[2-(2-fluorophenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5091669.png)
![N-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B5091677.png)
![methyl [(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate](/img/structure/B5091684.png)
![3,3-dimethyl-10-(phenylacetyl)-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5091685.png)

